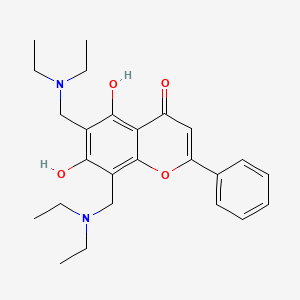
6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family This compound is characterized by its chromen-4-one core structure, which is substituted with diethylamino groups at the 6 and 8 positions, and hydroxy groups at the 5 and 7 positions The phenyl group at the 2 position further enhances its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core. This can be achieved through the condensation of a phenolic compound with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Diethylamino Groups: The diethylamino groups are introduced via aminomethylation reactions. This involves the reaction of the chromen-4-one core with formaldehyde and diethylamine under controlled conditions to ensure selective substitution at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chrysin: A naturally occurring flavonoid with a similar chromen-4-one core but lacking the diethylamino groups.
Flavopiridol: A synthetic flavonoid with potent anticancer activity, structurally related but with different substituents.
Uniqueness
6,8-bis((diethylamino)methyl)-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of diethylamino groups at the 6 and 8 positions, which confer distinct chemical and biological properties compared to other flavonoids. This structural uniqueness enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
6,8-bis(diethylaminomethyl)-5,7-dihydroxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-5-26(6-2)15-18-23(29)19(16-27(7-3)8-4)25-22(24(18)30)20(28)14-21(31-25)17-12-10-9-11-13-17/h9-14,29-30H,5-8,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPLPJITZWJBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CN(CC)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)
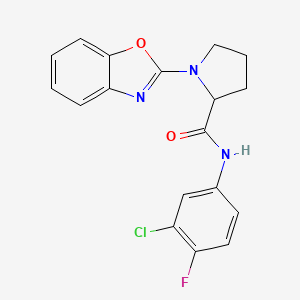
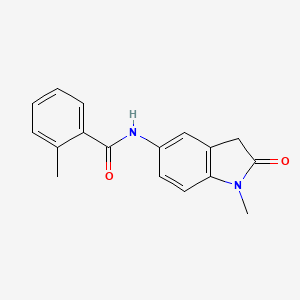
![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)
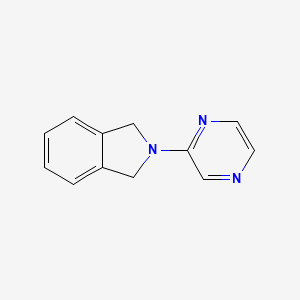
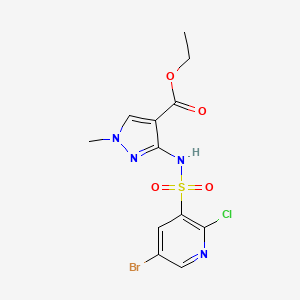
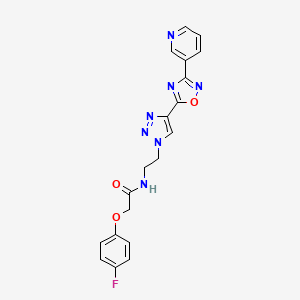
![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)
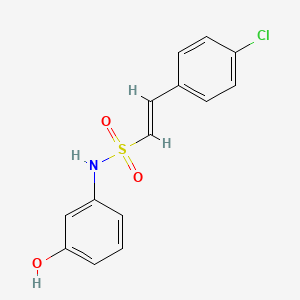

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538520.png)

